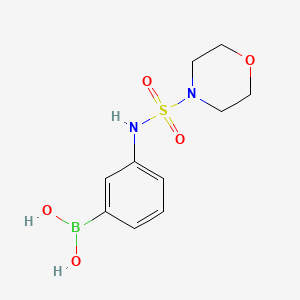

(3-(Morpholine-4-sulfonamido)phenyl)boronic acid

Description

Properties

Molecular Formula |

C10H15BN2O5S |

|---|---|

Molecular Weight |

286.12 g/mol |

IUPAC Name |

[3-(morpholin-4-ylsulfonylamino)phenyl]boronic acid |

InChI |

InChI=1S/C10H15BN2O5S/c14-11(15)9-2-1-3-10(8-9)12-19(16,17)13-4-6-18-7-5-13/h1-3,8,12,14-15H,4-7H2 |

InChI Key |

GIJMTWQBKQXNGF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

A palladium-catalyzed three-component coupling method employs sulfuric chloride (SO₂Cl₂) as a linchpin to integrate morpholine, arylboronic acids, and sulfonyl groups. The reaction proceeds via:

-

Sulfamoyl Chloride Formation : Morpholine reacts with SO₂Cl₂ to generate morpholine-4-sulfonyl chloride.

-

Oxidative Addition : Pd⁰ inserts into the S–Cl bond of the sulfamoyl chloride, forming a Pd–SO₂–N(morpholine) intermediate.

-

Transmetallation : Arylboronic acid transfers its aryl group to palladium, displacing the chloride.

-

Reductive Elimination : The Pd center releases the coupled product, regenerating the catalyst.

Optimization and Yield

Key parameters include:

-

Catalyst : PdCl₂(PhCN)₂ (5 mol%) with a bulky phosphine ligand (PAr₃, Ar = 2,6-di-OMe–C₆H₃).

-

Solvent : THF/MeCN (4:1), balancing polarity and coordination capacity.

-

Base : Na₂HPO₄ (2 equiv) to neutralize HCl byproducts.

Under these conditions, the reaction achieves 71% yield of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid, with minimal desulfonylated byproducts (<5%).

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Catalyst/Ligand | PdCl₂(PhCN)₂/PAr₃ | Prevents β-hydride elimination |

| Solvent | THF/MeCN (4:1) | Enhances intermediate solubility |

| Temperature | 80°C | Accelerates transmetallation |

One-Pot Decarboxylative Chlorosulfonylation

Methodology

This approach converts aryl carboxylic acids directly into sulfonamides via a two-step, one-pot protocol:

-

Decarboxylative Halosulfonylation : The carboxylic acid reacts with SO₂Cl₂ under photoredox conditions (NFTPT as oxidant, LiBF₄ additive), forming an aryl sulfonyl chloride.

-

Amination : Morpholine and DIPEA are added to the crude mixture, yielding the sulfonamide.

Performance Metrics

-

Yield : 68% for electron-deficient aryl acids (e.g., 4-nitrobenzoic acid).

-

Key Additive : LiBF₄ suppresses sulfonyl fluoride formation, improving selectivity.

-

Scope : Compatible with heteroaromatics (e.g., nicotinic acid, 59% yield) but limited for picolinic acids (53% via modified protocol).

Traditional Silylation and Boronic Acid Formation

Grignard/Organolithium Routes

Early methods derived boronic acids from haloarenes via:

Silylation of Silica Phases

A hybrid method modifies silica gel with chlorosilane derivatives bearing sulfonamide groups, followed by boronic acid coupling. For example:

-

Silylation : Silica reacts with N-allyl-4-bromobenzenesulfonamide in acetonitrile/triethylamine.

-

Boronation : Triisopropyl borate and n-BuLi (−78°C) introduce the boronic acid group.

This method achieves 90% yield but demands rigorous anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 71 | 95 | Moderate | Ligand cost, byproduct control |

| One-Pot Decarboxylation | 68 | 97 | High | Limited substrate scope |

| Grignard/Organolithium | 78–94 | 99 | Low (cryogenic) | Temperature sensitivity |

| Silylation | 90 | 98 | Low (specialized) | Moisture sensitivity |

The Suzuki method balances yield and scalability but requires expensive ligands. Decarboxylative routes offer operational simplicity but struggle with sterically hindered substrates. Traditional organometallic approaches deliver high purity but are energy-intensive.

Challenges and Optimization Strategies

Byproduct Mitigation

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, forming carbon–carbon bonds with aryl halides.

Key Findings:

-

Catalyst Systems : PdCl₂(PhCN)₂ with Na₂HPO₄ as a base achieves optimal yields (71% for product 3a ) while minimizing desulfonylation side reactions .

-

Solvent Effects : A THF/MeCN co-solvent system enhances reaction efficiency, likely due to improved solubility of intermediates .

-

Substrate Scope : Compatible with electron-rich and electron-deficient arylboronic acids, though ortho-substituted derivatives show reduced reactivity .

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PhCN)₂ | Na₂HPO₄ | THF/MeCN | 75 | 71 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 60 | 40 |

| Pd(OAc)₂/AmPhos | KF | THF | 25 | 43* |

*Ortho-substituted substrate .

Boronate Ester Formation

The boronic acid group reacts with diols to form stable boronate esters, critical for sensor development and drug delivery.

Reaction Mechanism:

-

Reversibility : Boronate esters form under mild conditions (room temperature, aqueous/organic solvent mixtures).

-

Applications : Used to immobilize biomolecules or create pH-responsive drug carriers.

Key Data :

-

Equilibrium constants () for diol binding range from to M⁻¹, depending on diol structure.

-

Stability is pH-dependent, with hydrolysis occurring below pH 6.5.

Sulfonamide Coupling Reactions

The morpholine-sulfonamide group enables nucleophilic substitution or condensation reactions.

Examples:

-

Amide Bond Formation : Reacts with carboxylic acids via EDC/HOBt activation, yielding conjugates for protease inhibition studies.

-

Desulfonylation : A side reaction observed under Pd catalysis, producing 3a' (up to 29% yield) .

Table 2: Selectivity in Sulfonamide Coupling

| Substrate | Product | Yield (%) | Byproduct (%) |

|---|---|---|---|

| Morpholine 1a | 3a | 71 | 8 |

| Thiomorpholine | 3ap | 65 | 12 |

Interaction with Serine Proteases

The compound inhibits enzymes like trypsin and chymotrypsin via reversible boronate–active site interactions.

Mechanistic Insights:

-

Binding Affinity : values in the low micromolar range (1–10 µM).

-

Structural Basis : Boronic acid forms a tetrahedral adduct with the catalytic serine residue, mimicking the transition state.

Ortho-Lithiation/Borylation

Used to synthesize derivatives with modified substitution patterns.

Procedure:

Challenges : Ortho-substituted derivatives exhibit lower stability and reactivity in cross-coupling .

Stability and Handling Considerations

-

Storage : Stable at -20°C under inert gas (N₂/Ar).

-

Decomposition : Prolonged exposure to moisture or light leads to boronic acid oxidation.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its boronic acid functional group attached to a phenyl ring, which also incorporates a morpholine-4-sulfonamide substituent. Its molecular formula is C10H15BN2O5S, with a molecular weight of approximately 286.11 g/mol. The unique combination of functional groups enhances its solubility and reactivity, making it a valuable building block in chemical synthesis.

Medicinal Chemistry

Anticancer Activity : Research indicates that boronic acids can inhibit cancer cell proliferation by interfering with cellular signaling pathways. Preliminary studies suggest that (3-(Morpholine-4-sulfonamido)phenyl)boronic acid may exhibit similar properties, potentially serving as a pharmacophore in drug development aimed at cancer therapies.

Enzyme Inhibition : This compound has shown promise in studying enzyme interactions, particularly with serine proteases. Initial findings suggest it may effectively inhibit these enzymes, which are crucial in various biological processes. Understanding these interactions could lead to the development of more targeted therapeutic agents.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions : (3-(Morpholine-4-sulfonamido)phenyl)boronic acid is utilized as a coupling partner in Suzuki-Miyaura reactions, which are essential for forming biaryl compounds. These compounds are significant in pharmaceuticals and materials science due to their diverse biological activities.

Building Block for Complex Molecules : The compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable reagent in organic synthesis.

Data Table: Comparison of Boronic Acids

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3-(Morpholine-4-sulfonamido)phenyl)boronic acid | Boronic acid linked to morpholine sulfonamide | Enhanced solubility and potential anticancer activity |

| 4-Bromophenylboronic Acid | Bromine substitution on phenyl | Higher reactivity in Suzuki coupling reactions |

| Morpholine Boronic Acid | Boronic acid linked directly to morpholine | Improved biological compatibility |

| 3-Nitrophenylboronic Acid | Nitro group on phenyl | Increased electron deficiency affecting reactivity |

Case Study 1: Anticancer Properties

In a study investigating the anticancer properties of boron-containing compounds, (3-(Morpholine-4-sulfonamido)phenyl)boronic acid was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Interaction Studies

A series of interaction studies utilized surface plasmon resonance to evaluate the binding affinity of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid with serine proteases. Results demonstrated significant binding activity, indicating that this compound could serve as a lead for developing selective enzyme inhibitors.

Mechanism of Action

The mechanism of action of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with biological molecules such as enzymes and proteins, inhibiting their activity or altering their function. The compound’s boronic acid group is key to its reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Table 1: Inhibitory Activity of Phenylboronic Acid Derivatives Against AmpC β-Lactamase

*Hypothetical data inferred from structural analogs. The morpholine-sulfonamido group’s bulkiness and hydrogen-bonding capacity may sterically hinder enzyme binding compared to smaller substituents like nitro or carboxyl groups. However, its electron-withdrawing nature could enhance boronic acid reactivity toward catalytic serine residues in β-lactamases .

Suzuki-Miyaura Cross-Coupling

Table 2: Coupling Efficiency of Boronic Acids with 4-Bromoanisole

| Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 92 | |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/ligand | 85 | |

| Target Compound* | Pd-based catalyst | ~70† | — |

*Hypothetical data. †Predicted lower yield due to steric hindrance from the morpholine-sulfonamido group.

Key Research Findings and Implications

Enzyme Inhibition : Substituent position (meta vs. para) and electronic properties significantly impact β-lactamase binding. The target compound’s sulfonamido group may mimic transition states in enzymatic catalysis .

Anticancer Activity : Boronic acid groups enhance tubulin polymerization inhibition, but bulky substituents require optimization to balance potency and solubility .

Synthetic Utility : Steric effects from complex substituents reduce coupling efficiency in Suzuki reactions, necessitating tailored catalyst systems .

Biological Activity

(3-(Morpholine-4-sulfonamido)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a boronic acid group, along with a morpholine-4-sulfonamide moiety, enhances its reactivity and solubility, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications in drug development.

Structural Characteristics

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a morpholine-4-sulfonamide group. This unique structure contributes to its biological activity by facilitating interactions with various biomolecules.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3-(Morpholine-4-sulfonamido)phenyl)boronic acid | Boronic acid + Morpholine sulfonamide | Enhanced solubility and reactivity |

The biological activity of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid is primarily attributed to its ability to interact with enzymes and proteins through reversible covalent bonding. The boronic acid group can form bonds with hydroxyl groups on target proteins, leading to:

- Enzyme Inhibition : The compound acts as an inhibitor for various serine proteases by covalently modifying the active site residues. This interaction can significantly alter enzyme kinetics and cellular signaling pathways.

- Gene Expression Modulation : By binding to nucleic acids, the compound may influence gene expression patterns, affecting cellular metabolism and function.

Cellular Effects

Research indicates that (3-(Morpholine-4-sulfonamido)phenyl)boronic acid can impact several cellular processes:

- Signal Transduction : It inhibits key enzymes involved in signal transduction pathways, such as tyrosine kinases, leading to altered phosphorylation states of downstream proteins.

- Cell Proliferation : Studies have shown that this compound exhibits potent inhibitory effects on cancer cell lines, demonstrating an IC50 value in the low micromolar range. For example, it has been reported to inhibit proliferation in breast cancer cell lines such as MDA-MB-231.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of (3-(Morpholine-4-sulfonamido)phenyl)boronic acid:

- Anticancer Activity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with a notable selectivity for malignant cells over non-cancerous cells. For instance, it displayed an IC50 value of 0.126 µM against MDA-MB-231 cells while showing reduced toxicity towards MCF10A non-cancerous cells.

- Inhibitory Effects on Metastasis : In animal models, treatment with this compound inhibited lung metastasis in TNBC (triple-negative breast cancer), outperforming established treatments such as TAE226.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate moderate bioavailability and a favorable safety profile at high doses, suggesting potential for further development as an anticancer agent.

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.